![molecular formula C13H16F3NO3 B1375254 2,2,2-三氟乙基 N-[3-(2-甲基丙氧基)苯基]氨基甲酸酯 CAS No. 1478813-80-7](/img/structure/B1375254.png)

2,2,2-三氟乙基 N-[3-(2-甲基丙氧基)苯基]氨基甲酸酯

描述

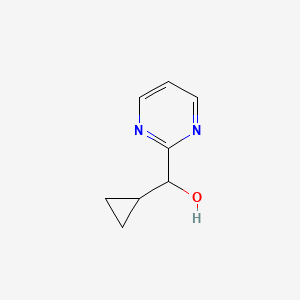

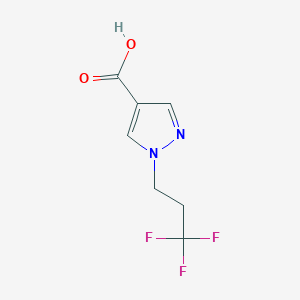

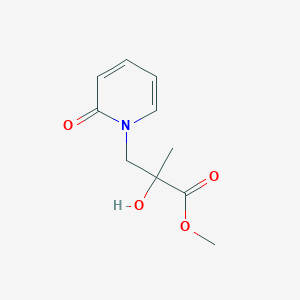

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1478813-80-7 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (3-isobutoxyphenyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .科学研究应用

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the introduction of fluorine-containing groups into organic molecules. The presence of fluorine atoms can significantly alter the physical and chemical properties of the synthesized compounds, making them valuable in various applications, including medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, the introduction of trifluoroethyl groups into drug molecules can enhance their metabolic stability and affect their biological activities. This can lead to changes in drug absorption, distribution, and receptor interaction, potentially leading to the development of new pharmaceuticals .

Pesticide Development

The unique properties of fluorine atoms make compounds like 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate suitable for the development of more effective pesticides. The trifluoroethyl group can improve the efficacy and longevity of pesticide formulations .

Functional Materials

Fluorine-containing compounds are known for their chemical inertness and good wear resistance, which are desirable properties in the development of functional materials. These materials can be used in various industries, including electronics and coatings .

Bioactive Molecule Synthesis

The compound can be involved in the synthesis of bioactive molecules with potential protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities. The trifluoromethyl group is a common feature in many bioactive molecules and lead compound structures .

Green Chemistry

In the field of green chemistry, 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate can be used to synthesize fatty acid esters under mild conditions. This process is environmentally friendly and avoids the use of harsh and toxic condensation agents .

Polymerization Monomers

Unsaturated fatty acid esters derived from this compound, such as 2,2,2-trifluoroethyl methacrylate, can be used as reliable polymerization monomers. These monomers are essential in preparing anion-exchange membranes and drug delivery agents .

Surface Science

The compound has applications in surface science, particularly in the study of Langmuir monolayers at the air-water interface. The hydrophilic CF3 head can significantly alter the electrostatic properties of the monolayer, which is crucial in understanding surface interactions .

安全和危害

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASGAXWSCOKSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

methanone](/img/structure/B1375192.png)